molecular formula C5H2Br2N2O2 B1456119 3,6-Dibromopyrazine-2-carboxylic acid CAS No. 957230-68-1

3,6-Dibromopyrazine-2-carboxylic acid

Cat. No.: B1456119
CAS No.: 957230-68-1
M. Wt: 281.89 g/mol
InChI Key: MJOLIBQBOIULPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dibromopyrazine-2-carboxylic acid is a heterocyclic organic compound that contains a pyrazine ring and a carboxylic acid group . It is primarily used in chemical research and as a starting material for the synthesis of various other organic compounds.


Molecular Structure Analysis

The molecular formula of this compound is C5H2Br2N2O2 . The exact mass is 279.848297 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 2.3±0.1 g/cm3, a boiling point of 368.7±42.0 °C at 760 mmHg, and a flash point of 176.8±27.9 °C .

Scientific Research Applications

Molecular Structure and Interaction Studies

3,6-Dibromopyrazine-2-carboxylic acid and its derivatives have been studied for their molecular structures and interactions. For example, research on 3-Aminopyrazine-2-carboxylic acid demonstrated a network of hydrogen bonds, indicating potential for molecular interaction studies (Dobson & Gerkin, 1996).

Biocatalysis and Synthesis

This compound has applications in biocatalysis. A study on the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. highlighted its use as a building block in the synthesis of antituberculous agents (Wieser, Heinzmann, & Kiener, 1997).

Electrocatalysis

Research has also explored its use in electrocatalysis. An electrochemical procedure for carboxylation of related compounds like 2-amino-5-bromopyridine with CO2 in ionic liquid indicates potential applications in electrochemical synthesis (Feng et al., 2010).

Cross-Coupling Reactions

The compound plays a role in cross-coupling reactions. Studies on the cross-coupling of dihalo heterocycles, including similar compounds like 2,5-dibromo-1,2,4-triazole, have shown applications in the selective production of substituted acids and heterocycles (Houpis et al., 2010).

Antibody Development and Enzyme Immunoassay

There's research on derivatives like carboxylic acid derivatives of herbicides for antibody development and competitive inhibition enzyme immunoassay, indicating its potential in analytical chemistry (Goodrow, Harrison, & Hammock, 1990).

Synthesis Methodology

Improved synthesis methods for derivatives like 3-aminopyrazine-2-carboxylic acid have been developed, which is essential for its broader application in various fields (Buckland, 1980).

Infrared Spectroscopy Studies

Studies using Fourier-transform infrared spectroscopy on derivatives like 3-aminopyrazine-2-carboxylic acid provide insights into their photochemistry and molecular structure, relevant for materials science (Pagacz-Kostrzewa et al., 2021).

Antimicrobial Activity

Research has been conducted on the synthesis and antimicrobial activity of new pyridine derivatives, indicating the potential for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Metal Complex Synthesis

Synthesis and characterization of complexes with metals like VO2+, Pd(II), W(VI), and UO2 2+ using 3-aminopyrazine-2-carboxylic acid derivatives suggest applications in coordination chemistry (Mostafa et al., 2009).

Supramolecular Chemistry

Investigations into hydrogen-bonding patterns in molecular solids formed by tetramethylpyrazine with various carboxylic acids, including studies of compounds similar to this compound, are significant for understanding supramolecular architectures (Wang et al., 2014).

Safety and Hazards

3,6-Dibromopyrazine-2-carboxylic acid is for research use only and not for medicinal or household use . The specific safety and hazard information is not detailed in the search results.

Properties

IUPAC Name

3,6-dibromopyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2N2O2/c6-2-1-8-4(7)3(9-2)5(10)11/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOLIBQBOIULPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Br)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693365
Record name 3,6-Dibromopyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957230-68-1
Record name 3,6-Dibromo-2-pyrazinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957230-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dibromopyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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